

Spectroscopic Analysis of 1,5-Dihydroxynaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dihydroxynaphthalene

Cat. No.: B047172

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,5-Dihydroxynaphthalene** (CAS No: 83-56-7), a vital aromatic intermediate in the synthesis of various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **1,5-Dihydroxynaphthalene**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **1,5-Dihydroxynaphthalene**

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.92	Singlet	2 x -OH
7.59	Doublet	H-4, H-8
7.22	Triplet	H-3, H-7
6.85	Doublet	H-2, H-6
Solvent: DMSO-d ₆		

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental ¹³C NMR data for **1,5-Dihydroxynaphthalene** is not readily available in public spectral databases. The following data is based on a prediction and should be used as a reference for spectral interpretation.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1,5-Dihydroxynaphthalene**

Chemical Shift (δ) ppm	Assignment
154.5	C-1, C-5
127.0	C-4a, C-8a
125.5	C-3, C-7
115.1	C-4, C-8
109.8	C-2, C-6
Prediction generated using computational models.	

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for **1,5-Dihydroxynaphthalene**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3300 - 3600	Strong, Broad	O-H stretch (phenolic)
~3050	Medium	Aromatic C-H stretch
~1600	Strong	Aromatic C=C ring stretch
~1400	Strong	C-O stretch / O-H bend combination
~1250	Strong	C-O stretch (phenolic)
~830	Strong	Aromatic C-H out-of-plane bend
Technique: KBr Pellet		

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization) for **1,5-Dihydroxynaphthalene**

m/z	Relative Intensity (%)	Assignment
160	100	[M] ⁺ (Molecular Ion)
131	58	[M-CHO] ⁺
132	13	Isotope peak of m/z 131
103	10	[C ₈ H ₇] ⁺
77	10	[C ₆ H ₅] ⁺

Ionization Method: Electron

Ionization (EI) at 75 eV

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Accurately weigh 5-10 mg of **1,5-Dihydroxynaphthalene** powder.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- The final solution depth in the NMR tube should be approximately 4-5 cm.
- Instrumentation: The spectra are acquired on a standard 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a single-pulse ¹H spectrum.
 - Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - The spectral width should encompass the range of 0-12 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters include a 30° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbon types.
 - The spectral width should encompass the range of 0-160 ppm.
- Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

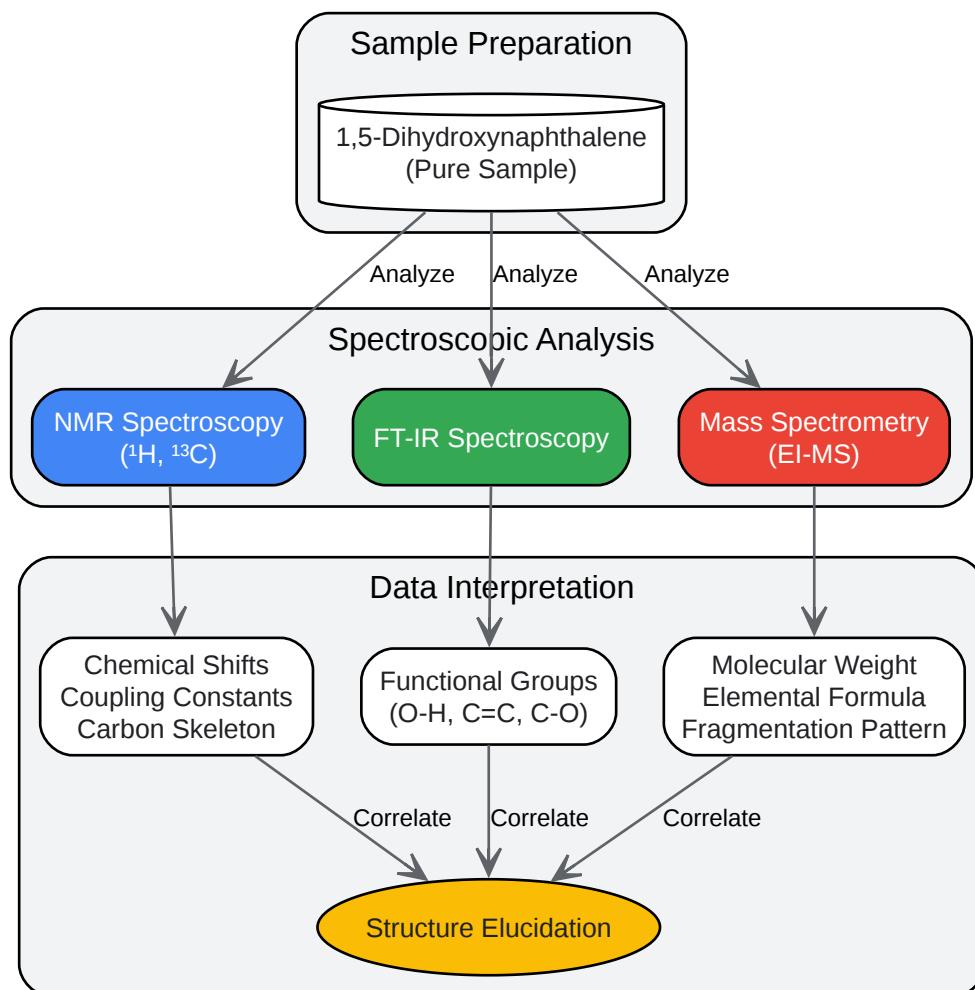
FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:

- Gently grind 1-2 mg of **1,5-Dihydroxynaphthalene** in a clean agate mortar and pestle.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Thoroughly and rapidly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained. Minimize exposure to atmospheric moisture due to the hygroscopic nature of KBr.

- Pellet Formation:
 - Transfer a small amount of the mixture into a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - The final spectrum should be presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)


- Sample Introduction: Introduce a small quantity (typically < 1 mg) of **1,5-Dihydroxynaphthalene** into the mass spectrometer, usually via a direct insertion probe.
- The sample must be volatilized before ionization. Heat the probe gradually to achieve a sufficient vapor pressure without causing thermal decomposition.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of electrons with a standard energy of 70 eV. This causes the ejection of an electron from the molecule, forming a molecular ion $[\text{M}]^+$, and induces fragmentation.

- Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like **1,5-Dihydroxynaphthalene** using multiple spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Molecular Structure and NMR Assignments

This diagram displays the molecular structure of **1,5-Dihydroxynaphthalene** with IUPAC numbering, correlated with its ¹H and predicted ¹³C NMR chemical shifts.

1,5-Dihydroxynaphthalene	NMR Assignments (ppm in DMSO-d6)									
	¹ H NMR					Predicted ¹³ C NMR				
	H-2, H-6: 6.85	H-3, H-7: 7.22	H-4, H-8: 7.59	-OH: 9.92		C-2, C-6: 109.8	C-4, C-8: 115.1	C-3, C-7: 125.5	C-4a, C-8a: 127.0	C-1, C-5: 154.5

[Click to download full resolution via product page](#)

Caption: NMR Assignments for **1,5-Dihydroxynaphthalene**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 1,5-Dihydroxynaphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047172#spectroscopic-data-nmr-ir-ms-for-1-5-dihydroxynaphthalene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com